(3-Bromopropyl)cyclopentane CAS number 34094-20-7
(3-Bromopropyl)cyclopentane CAS number 34094-20-7
Technical Monograph: (3-Bromopropyl)cyclopentane in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
(3-Bromopropyl)cyclopentane (CAS 34094-20-7) serves as a critical aliphatic building block in the synthesis of pharmaceutical intermediates.[1][2][3] Structurally, it consists of a cyclopentyl ring tethered to a primary alkyl bromide via a propyl spacer.[4] This specific architecture offers a strategic advantage in drug design: it introduces a lipophilic, metabolically stable cyclic motif while maintaining a reactive primary electrophilic center for facile functionalization.
Unlike linear alkyl chains, the cyclopentyl group provides steric bulk that can enhance receptor binding selectivity without the rotational entropy penalties associated with flexible linear octyl or heptyl chains. It is frequently employed to append hydrophobic domains to polar pharmacophores (e.g., piperazines, amines) to modulate LogP and blood-brain barrier (BBB) permeability.
Physicochemical Profile[5][6][7][8][9][10][11][12]
| Property | Data | Note |
| CAS Number | 34094-20-7 | |
| IUPAC Name | 1-(3-Bromopropyl)cyclopentane | |
| Molecular Formula | C₈H₁₅Br | |
| Molecular Weight | 191.11 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~200–205 °C (760 mmHg) | Predicted based on C8-bromide homologs |
| Density | ~1.11 g/cm³ | Predicted (vs. 1-bromooctane) |
| Solubility | Immiscible in water; soluble in DCM, THF, DMF | |
| Reactivity Class | Primary Alkyl Halide (Electrophile) | Excellent Sₙ2 substrate |
Part 2: Synthetic Utility & Mechanism
The core utility of (3-Bromopropyl)cyclopentane lies in its ability to act as a "clean" electrophile. Because the bromine atom is located on a primary carbon separated from the ring by three methylene units, it exhibits minimal steric hindrance compared to directly substituted cyclic halides (e.g., bromocyclopentane) or alpha-branched analogs.
Mechanistic Advantage: The Sₙ2 Pathway
In nucleophilic substitution reactions, this reagent follows a classic Sₙ2 mechanism.[5][6] The reaction trajectory is unencumbered by the distal cyclopentyl ring, allowing nucleophiles (amines, thiols, alkoxides) to attack the antibonding σ* orbital of the C-Br bond efficiently.
Key Reactivity Features:
-
High Sₙ2 Rate: Reacts significantly faster than secondary halides (e.g., 1-bromo-2-methylcyclopentane).
-
Suppressed Elimination: The primary nature of the leaving group minimizes E2 elimination byproducts, a common issue with secondary cyclic halides.
-
Grignard Formation: Readily forms the corresponding Grignard reagent (Cyclopentyl(CH₂)₃MgBr) in THF, enabling carbon-carbon bond formation via addition to carbonyls.
Visualizing the Mechanism
Figure 1: Logical flow of the Sₙ2 alkylation pathway.[5][7][8][9] The unhindered primary carbon facilitates rapid backside attack by the nucleophile.
Part 3: Experimental Protocols
Protocol A: Synthesis of (3-Bromopropyl)cyclopentane
For researchers needing to synthesize the reagent de novo from the alcohol precursor.
Reagents:
-
3-Cyclopentyl-1-propanol (1.0 eq)
-
Phosphorus Tribromide (PBr₃) (0.4 eq)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-cyclopentyl-1-propanol (e.g., 10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere. Cool the solution to 0°C.
-
Addition: Add PBr₃ (4.0 mmol) dropwise over 15 minutes. The stoichiometry (0.33 eq theoretical) is slightly exceeded to drive conversion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the alcohol spot.
-
Workup: Quench carefully with ice-water. Separate the organic layer and wash sequentially with saturated NaHCO₃ (to remove HBr/phosphorous acids) and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. The crude bromide is typically pure enough for subsequent steps; however, vacuum distillation can be performed for high-purity applications.
Protocol B: Application – N-Alkylation of Piperazine
A standard workflow for generating GPCR ligand intermediates.
Objective: Synthesis of 1-(3-Cyclopentylpropyl)piperazine.
Reagents:
-
(3-Bromopropyl)cyclopentane (1.0 eq)[3]
-
Piperazine (3.0 eq) [Excess used to prevent bis-alkylation]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolution: Dissolve piperazine (30 mmol) and K₂CO₃ (20 mmol) in acetonitrile (50 mL). Heat to reflux to ensure solubility.
-
Alkylation: Add (3-Bromopropyl)cyclopentane (10 mmol) dropwise to the refluxing mixture.
-
Incubation: Reflux for 12–16 hours. The excess piperazine acts as both nucleophile and proton scavenger.
-
Isolation: Cool to RT and filter off inorganic salts. Concentrate the filtrate.
-
Purification: Redissolve residue in DCM and wash with water (to remove excess piperazine). The organic layer contains the mono-alkylated product. Purify via column chromatography (DCM/MeOH/NH₃) if necessary.
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification (GHS):
-
H227: Combustible liquid.[8]
Handling Best Practices:
-
Storage: Store in a cool, dry place (2–8°C recommended) away from light. Alkyl bromides can degrade over time, releasing HBr which turns the liquid brown. If discoloration occurs, wash with NaHCO₃ before use.
-
PPE: Nitrile gloves and safety glasses are mandatory. Use in a fume hood to avoid inhalation of vapors.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752626, (3-Bromopropyl)cyclopentane. Retrieved from [Link]
-
AskFilo (2025). Comparative Nucleophilicity and Substrate Reactivity in SN2 Reactions. Retrieved from [Link]
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- 3. 626-88-0|1-Bromo-4-methylpentane|BLD Pharm [bldpharm.com]
- 4. Can you make a 1° bromoalkane like (3-bromopropyl)cyclopentane us... | Study Prep in Pearson+ [pearson.com]
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